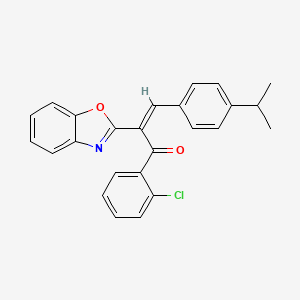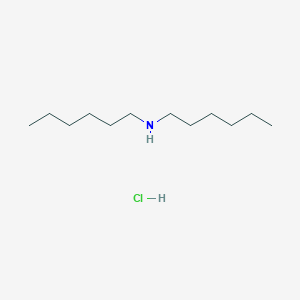
Ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group, a pyridylmethyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE typically involves the reaction of 4-(2-pyridylmethyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The piperazine ring can also interact with receptor sites, modulating their activity and leading to various biological effects.
類似化合物との比較
ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE can be compared with other piperazine derivatives, such as:
4-(2-Pyridylmethyl)piperazine: Lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
1-Benzyl-4-(2-pyridylmethyl)piperazine: Contains a benzyl group instead of an ethyl ester, which can lead to different pharmacokinetic properties.
4-(2-Pyridylmethyl)-1-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group, which can increase its solubility in water.
The uniqueness of ETHYL 4-(2-PYRIDYLMETHYL)-1-PIPERAZINECARBOXYLATE lies in its combination of the ethyl ester and pyridylmethyl groups, which confer specific chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
ethyl 4-(pyridin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)11-12-5-3-4-6-14-12/h3-6H,2,7-11H2,1H3 |
InChIキー |
NFLJJYCJQZNSPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
![1-((5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B11965133.png)
![[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11965136.png)


![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11965153.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965172.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965193.png)
![(5Z)-3-(3-methoxypropyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965196.png)

